![molecular formula C20H21N3O B2835830 (E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-((Z)-3-phenylallylidene)acetohydrazide CAS No. 681479-32-3](/img/structure/B2835830.png)
(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-((Z)-3-phenylallylidene)acetohydrazide
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Overview
Description
The compound is a complex organic molecule that likely contains a 3,4-dihydroquinolin-1(2H)-yl group . This group is part of many bioactive compounds and is often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of the 3,4-dihydroquinolin-1(2H)-yl group . This group is a bicyclic structure that includes a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would depend on its exact structure .Scientific Research Applications
Anticancer Research
Antimicrobial Properties
Neuroprotective Effects
Anti-inflammatory Activity
Metal Ion Chelation
Organic Synthesis and Medicinal Chemistry
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-[(E)-[(Z)-3-phenylprop-2-enylidene]amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(22-21-14-6-10-17-8-2-1-3-9-17)16-23-15-7-12-18-11-4-5-13-19(18)23/h1-6,8-11,13-14H,7,12,15-16H2,(H,22,24)/b10-6-,21-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDPMGMNKYTCQS-MJETZJDKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NN=CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)N/N=C/C=C\C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-((Z)-3-phenylallylidene)acetohydrazide |
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